4-Fluoro-2-methyl-7-nitroisoindolin-1-one

Overview

Description

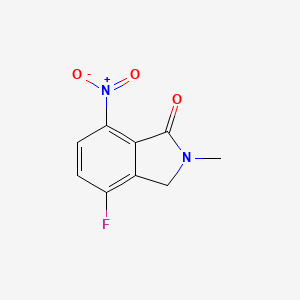

4-Fluoro-2-methyl-7-nitroisoindolin-1-one is a chemical compound with the molecular formula C9H7FN2O3 It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to an isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one typically involves the nitration of 4-fluoro-2-methylisoindolin-1-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the isoindolinone ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-7-nitroisoindolin-1-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 4-Fluoro-2-methyl-7-aminoisoindolin-1-one.

Substitution: Various substituted isoindolinone derivatives depending on the nucleophile used.

Oxidation: 4-Fluoro-2-carboxy-7-nitroisoindolin-1-one or 4-Fluoro-2-formyl-7-nitroisoindolin-1-one.

Scientific Research Applications

4-Fluoro-2-methyl-7-nitroisoindolin-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

4-Fluoro-2-methyl-7-nitroisoindolin-1-one can be compared with other isoindolinone derivatives, such as:

4-Fluoro-2-methylisoindolin-1-one: Lacks the nitro group, which may result in different chemical and biological properties.

2-Methyl-7-nitroisoindolin-1-one: Lacks the fluorine atom, which may affect its reactivity and interactions with biological targets.

4-Fluoro-7-nitroisoindolin-1-one: Lacks the methyl group, which may influence its chemical stability and solubility.

The presence of the fluorine, methyl, and nitro groups in this compound makes it unique and potentially more versatile in various applications compared to its analogs .

Biological Activity

4-Fluoro-2-methyl-7-nitroisoindolin-1-one is a compound belonging to the isoindoline family, which has garnered attention for its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H8F N3O2

- CAS Number : 881415-06-1

This compound features a nitro group at the 7-position and a fluorine atom at the 4-position of the isoindoline ring, which contributes to its unique biological properties.

This compound exhibits various mechanisms of action, primarily through interactions with cellular pathways and biomolecules:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and signaling cascades. For instance, it may interact with kinases or phosphatases, impacting cell proliferation and apoptosis .

- Gene Expression Modulation : The compound influences gene expression by interacting with transcription factors. It has been observed to upregulate genes associated with neuroprotection, making it a candidate for treating neurodegenerative diseases .

- Cytokine Regulation : Research indicates that this compound can modulate cytokine levels, particularly tumor necrosis factor-alpha (TNF-α), which plays a critical role in inflammation and immune responses .

Biological Activities

The biological activities of this compound are diverse:

- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in tumor cells is attributed to its role in inhibiting specific signaling pathways involved in cell survival .

- Neuroprotective Effects : The compound has shown promise in enhancing the expression of survival factors in neuronal cells, suggesting potential applications in treating conditions like spinal muscular atrophy (SMA) and other neurodegenerative disorders .

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains, although further investigation is required to establish its efficacy and mechanism.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |

| Study 2 | Reported enhancement of SMN expression in fibroblasts treated with the compound, suggesting its potential for SMA treatment. |

| Study 3 | Found that the compound modulates TNF-α levels in inflammatory models, indicating anti-inflammatory potential. |

Dosage and Toxicity

The biological effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, the compound exhibits beneficial effects such as enhanced cellular signaling and reduced inflammation.

- High Doses : Higher concentrations may lead to cytotoxicity and adverse effects on normal cellular functions, necessitating careful dosage management in therapeutic applications .

Properties

IUPAC Name |

4-fluoro-2-methyl-7-nitro-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O3/c1-11-4-5-6(10)2-3-7(12(14)15)8(5)9(11)13/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPGIGBGDHNFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC(=C2C1=O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.